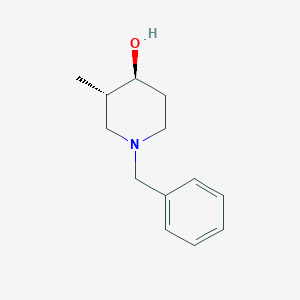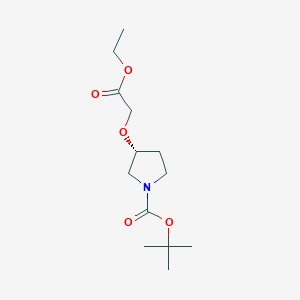
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester
Descripción general
Descripción
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which makes them valuable in various scientific and industrial applications. This particular compound has a chlorine atom at the 6th position and a carboxylic acid methyl ester group at the 4th position, which contributes to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with the targetDprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The interaction with this enzyme could potentially inhibit the growth of the bacteria, leading to its anti-tubercular activity.
Biochemical Pathways
It’s known that benzothiazole derivatives can interfere with thecell wall biosynthesis of Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This disruption can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic esters, can be influenced by ph, and they may undergo accelerated reactions at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . This could potentially lead to the death of the bacteria, exhibiting its anti-tubercular activity.
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of similar compounds . For instance, the reaction rate of boronic esters, which are structurally similar to the compound , can be considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with chlorinating agents to introduce the chlorine atom at the 6th position. Subsequently, the carboxylic acid group is introduced through a series of reactions involving carboxylation agents, followed by esterification to form the methyl ester.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the chlorine or amino groups, can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Comparación Con Compuestos Similares
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is compared with other similar compounds, such as 2-amino-6-methylbenzothiazole and 2-amino-4-substituted thiazoles These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities
List of Similar Compounds
2-Amino-6-methylbenzothiazole
2-Amino-4-substituted thiazoles
2-Amino-6-chlorobenzothiazole
Propiedades
IUPAC Name |
methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKUJDKRBSLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B3203800.png)



![N-[4-(hydroxymethyl)phenyl]ethanesulfonamide](/img/structure/B3203825.png)

![8-Quinolinol, 5-[(dioctylamino)methyl]-](/img/structure/B3203841.png)

![6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol](/img/structure/B3203866.png)



